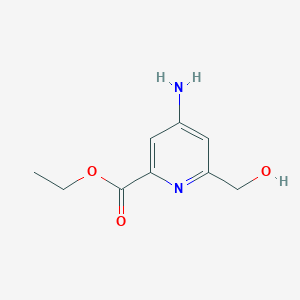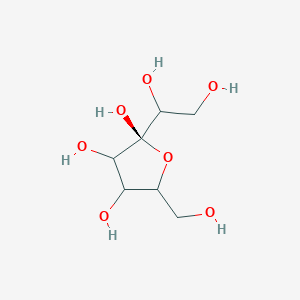
D-altrofurano-heptulose-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-altrofurano-heptulose-3 can be synthesized through various chemical routes. One common method involves the isolation of the compound from natural sources such as the rhizomes of Actinidia kolomikta . The isolation process typically involves extraction and purification steps to obtain the pure compound.
Industrial Production Methods: The compound is available for research purposes and is not intended for human consumption .
Analyse Des Réactions Chimiques
Types of Reactions: D-altrofurano-heptulose-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired product and may involve specific temperatures, solvents, and catalysts.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Applications De Recherche Scientifique
D-altrofurano-heptulose-3 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a model compound for studying carbohydrate metabolism and enzyme interactions. In medicine, it has potential applications in drug development and as a therapeutic agent. In industry, it is used in the production of various biochemicals and as a research tool for studying biochemical pathways.
Mécanisme D'action
The mechanism of action of D-altrofurano-heptulose-3 involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate biochemical pathways, leading to various physiological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect carbohydrate metabolism and inflammatory responses .
Comparaison Avec Des Composés Similaires
D-altrofurano-heptulose-3 is unique among heptoses due to its specific structure and properties. Similar compounds include sedoheptulose and mannoheptulose, which are also ketoheptoses with seven carbon atoms and a ketone functional group . this compound is distinguished by its specific stereochemistry and biological activity .
List of Similar Compounds:- Sedoheptulose
- Mannoheptulose
These compounds share similar structural features but differ in their stereochemistry and biological functions .
Propriétés
Formule moléculaire |
C7H14O7 |
|---|---|
Poids moléculaire |
210.18 g/mol |
Nom IUPAC |
(2S)-2-(1,2-dihydroxyethyl)-5-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C7H14O7/c8-1-3-5(11)6(12)7(13,14-3)4(10)2-9/h3-6,8-13H,1-2H2/t3?,4?,5?,6?,7-/m0/s1 |
Clé InChI |
NSQDEHXIGIPNHO-VICYTKJSSA-N |
SMILES isomérique |
C(C1C(C([C@@](O1)(C(CO)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(O1)(C(CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


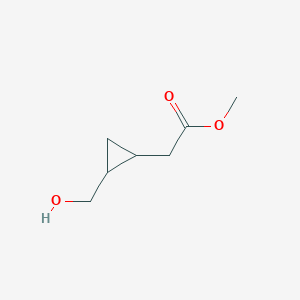
![5-bromo-4-[(3-ethoxy-4-methoxyphenyl)methylimino]-1H-pyridazin-6-one](/img/structure/B14784436.png)
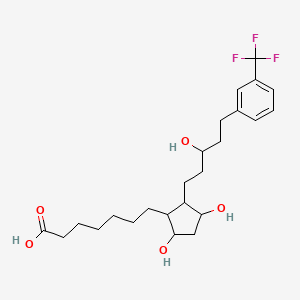
![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-fluorophenyl)-2-hydroxypropanoic acid](/img/structure/B14784455.png)
![(1R)-1-[5-(1-methyl-4-{4-[(3-methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl}-1H-pyrazol-5-yl)-2H-1,2,3,4-tetrazol-2-yl]ethyl 2-methylpropanoate](/img/structure/B14784458.png)
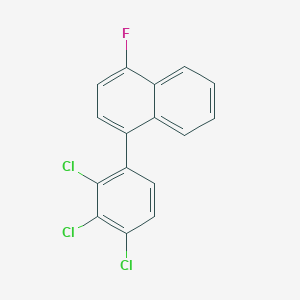

![1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)prop-2-en-1-one](/img/structure/B14784472.png)
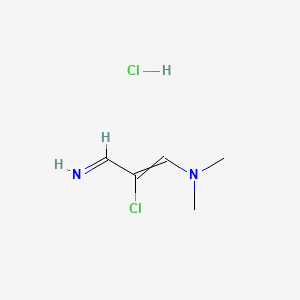
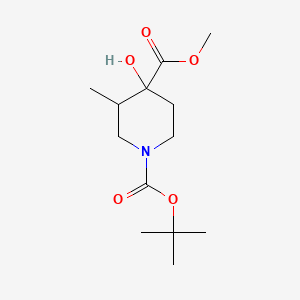
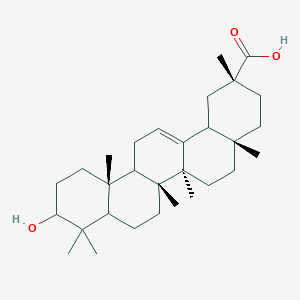

![[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]benzoate](/img/structure/B14784502.png)
